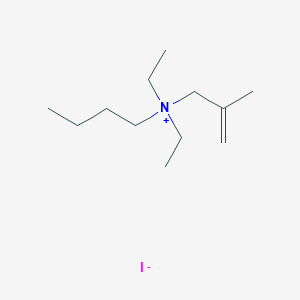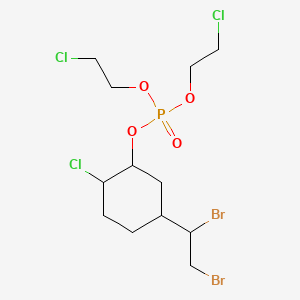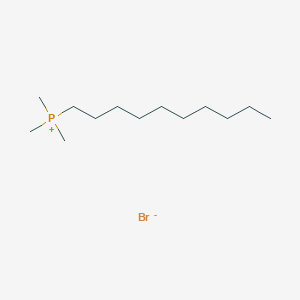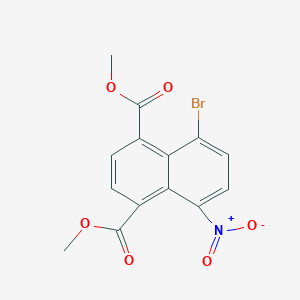![molecular formula C6H7Cl3O2 B14510629 3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne CAS No. 63370-35-4](/img/structure/B14510629.png)
3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and a trichloroethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne typically involves the reaction of propargyl alcohol with 2,2,2-trichloroethanol in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate alkoxide, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne can undergo various types of chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The trichloroethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted ethers or thioethers.
Wissenschaftliche Forschungsanwendungen
3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne involves its reactivity towards nucleophiles and electrophiles. The alkyne group can participate in cycloaddition reactions, while the trichloroethoxy group can undergo nucleophilic substitution. These reactions can lead to the formation of various bioactive compounds, which can interact with molecular targets such as enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propyne: A simple alkyne with a similar triple bond structure.
2,2,2-Trichloroethanol: Shares the trichloroethoxy group.
Propargyl Alcohol: Contains the alkyne and hydroxyl groups.
Uniqueness
3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne is unique due to the combination of its alkyne and trichloroethoxy groups, which confer distinct reactivity and potential applications. This compound’s ability to undergo a variety of chemical reactions makes it a versatile building block in organic synthesis.
Eigenschaften
CAS-Nummer |
63370-35-4 |
|---|---|
Molekularformel |
C6H7Cl3O2 |
Molekulargewicht |
217.5 g/mol |
IUPAC-Name |
3-(2,2,2-trichloroethoxymethoxy)prop-1-yne |
InChI |
InChI=1S/C6H7Cl3O2/c1-2-3-10-5-11-4-6(7,8)9/h1H,3-5H2 |
InChI-Schlüssel |
IGMWQWDGXNNGOG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCOCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-chloro-4-methoxyphenyl)methoxy]guanidine;sulfuric acid](/img/structure/B14510556.png)
![3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane](/img/structure/B14510569.png)

![Methyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]propanoate](/img/structure/B14510580.png)
![Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride](/img/structure/B14510582.png)
![[3-Oxo-6-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate](/img/structure/B14510584.png)

![Ethyl 2-[(4-nitrophenoxy)methyl]prop-2-enoate](/img/structure/B14510600.png)




